1-(4,6-dimethylpyrimidin-2-yl)-N-(3-methylbutyl)piperidine-4-carboxamide
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-N-(3-methylbutyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidine ring substituted with a carboxamide group at position 4. The compound also features a 3-methylbutyl group attached to the nitrogen atom of the carboxamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(3-methylbutyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the piperidine ring with carboxylic acid derivatives such as acid chlorides or anhydrides.
Attachment of the 3-Methylbutyl Group: The final step involves the attachment of the 3-methylbutyl group to the nitrogen atom of the carboxamide group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This may include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-N-(3-methylbutyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides, acyl halides, or sulfonyl halides in the presence of appropriate bases or acids.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-N-(3-methylbutyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(3-methylbutyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-N-(3-methylbutyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4,6-Dimethylpyrimidin-2-yl)-N-(2-methylpropyl)piperidine-4-carboxamide: This compound has a similar structure but with a different alkyl group attached to the nitrogen atom of the carboxamide group.
1-(4,6-Dimethylpyrimidin-2-yl)-N-(4-methylpentyl)piperidine-4-carboxamide: This compound features a longer alkyl chain attached to the nitrogen atom of the carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. The presence of the 3-methylbutyl group may impart distinct steric and electronic effects, influencing the compound’s reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C17H28N4O |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(3-methylbutyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H28N4O/c1-12(2)5-8-18-16(22)15-6-9-21(10-7-15)17-19-13(3)11-14(4)20-17/h11-12,15H,5-10H2,1-4H3,(H,18,22) |
InChI Key |
PCLQTBNIWYJUPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCC(C)C)C |
Origin of Product |
United States |
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